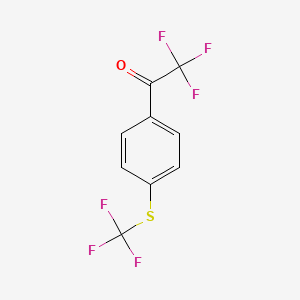
N-beta-Alanyl-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-beta-Alanyl-N-methylglycine is a compound that belongs to the class of amino acids It is a derivative of glycine, where the amino group is substituted with a beta-alanyl group and an N-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-Alanyl-N-methylglycine can be achieved through several methodsThis can be done using reductive amination, where glycine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the use of N-tosyl amino acids, where the tosyl group is replaced with a beta-alanyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-beta-Alanyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-beta-Alanyl-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in muscle metabolism and neuroprotection
Wirkmechanismus
The mechanism of action of N-beta-Alanyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. For example, it can act on the NMDA receptor, enhancing its activity and affecting neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylglycine (Sarcosine): A naturally occurring derivative of glycine with similar properties.
Beta-alanine: Another amino acid derivative with distinct physiological roles.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties
Uniqueness
N-beta-Alanyl-N-methylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and receptor function sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[3-aminopropanoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(4-6(10)11)5(9)2-3-7/h2-4,7H2,1H3,(H,10,11) |
InChI-Schlüssel |
SWULRZRJUIXGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


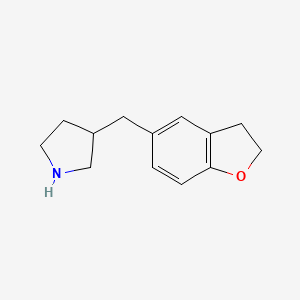
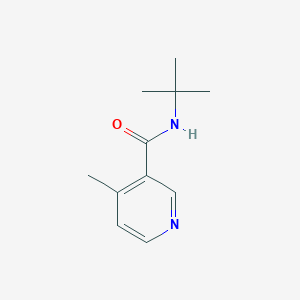
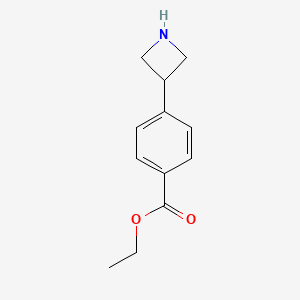
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
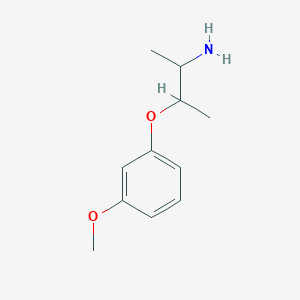
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
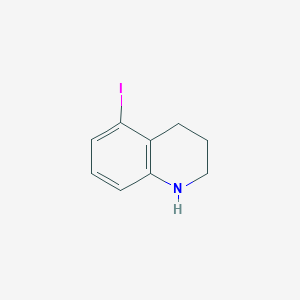

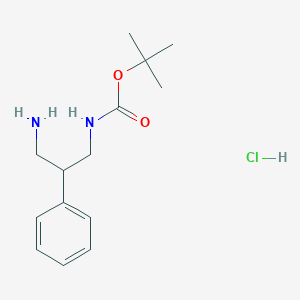
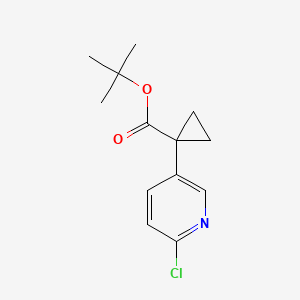
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

